Methoxy Dechloromelphalan-d4
Description
Methoxy Dechloromelphalan-d4 is a deuterated analog of methoxy dechloromelphalan, a nitrogen mustard derivative structurally related to alkylating chemotherapeutic agents. The compound features a methoxy (-OCH₃) substitution and deuterium labeling at four positions, enhancing its metabolic stability for pharmacokinetic and mechanistic studies .
Properties
Molecular Formula |
C₁₄H₁₇D₄ClN₂O₃ |
|---|---|
Molecular Weight |
304.81 |
Synonyms |
4-[(2-Chloroethyl)(2-methoxyethyl)amino]-L-phenylalanine-d4; Melphalan Impurity I-d4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The antifungal and cytotoxic activities of methoxy-substituted compounds are highly dependent on structural features such as the number of methoxy groups, acetylation status, and alkyl chain length. Below is a detailed comparison based on structural analogs and functional group modifications:
Role of Methoxy Groups in Bioactivity
- Monomethoxy Derivatives: Compounds with a single methoxy group (e.g., monomethoxyphenols) exhibit low antifungal activity (6–12% inhibition of Botrytis cinerea mycelial growth), likely due to insufficient electron-donating effects to enhance membrane penetration .
- Trimethoxy Derivatives: Increasing methoxy groups to three (e.g., trimethoxygeranylphenols) doubles inhibitory activity (up to ~24%), comparable to the antifungal agent Captan. This enhancement is attributed to improved hydrophobicity and target binding .
Table 1: Antifungal Activity vs. Methoxy Group Count
| Compound Type | Methoxy Groups | % Inhibition of B. cinerea | Reference |
|---|---|---|---|
| Monomethoxy Phenol | 1 | 6–12% | |
| Dimethoxy Phenol | 2 | 14–16% | |
| Trimethoxy Phenol | 3 | 17–22% |
Impact of Acetylation
Acetylation of hydroxyl groups modulates activity differently depending on methoxy group count:
- Monomethoxy Derivatives: Acetylation (e.g., compound 7 and 9) increases antifungal activity by ~40%, likely due to enhanced lipophilicity and reduced hydrogen bonding interference .
- Trimethoxy Derivatives : Acetylation reduces activity by ~15%, suggesting that free hydroxyl groups are critical for target interaction in poly-methoxy compounds .
Table 2: Acetylation Effects on Activity
| Compound Type | Acetylation Status | % Inhibition Change | Reference |
|---|---|---|---|
| Monomethoxy Phenol | Acetylated | +40% | |
| Trimethoxy Phenol | Acetylated | -15% |
Alkyl Chain Modifications
- Monogeranyl vs. Digeranyl Derivatives: Monogeranyl compounds (e.g., compound 15) show higher antifungal activity (~20%) compared to digeranyl analogs (e.g., compound 16, ~12%). The longer alkyl chain in digeranyl derivatives may hinder cellular uptake or target binding .
Comparison with Methoxy Dechloromelphalan-d4
- Activity Profile: Its methoxy group may confer moderate bioactivity akin to monomethoxy phenols, but alkylating properties (via nitrogen mustard) could dominate its mechanism, differing from antifungal geranylphenols.
Research Implications
The structure-activity relationships observed in methoxy-substituted geranylphenols provide a framework for hypothesizing this compound’s behavior. Further studies should explore:
- Its alkylating efficiency compared to melphalan or chlorambucil.
- Deuterium’s impact on bioavailability in vivo.
- Synergistic effects with other methoxy-rich compounds.
Q & A
Q. What analytical techniques are critical for characterizing the structural integrity and purity of Methoxy Dechloromelphalan-d4?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the position of methoxy groups and deuterium labeling. Key correlations include HMBC for mapping long-range couplings (e.g., methoxy groups at δ3.59–3.92 ppm in related compounds) . High-Performance Liquid Chromatography (HPLC) with UV/Vis or mass spectrometry detection ensures purity, particularly for deuterated analogs, which require separation from non-deuterated impurities . Isotopic ratio analysis via LC-MS validates deuterium incorporation (e.g., d4 labeling) .
Q. How should researchers design synthetic protocols for this compound to ensure reproducibility?
- Methodological Answer : Optimize reaction conditions (e.g., solvent, temperature, catalyst) using Design of Experiments (DoE) to account for deuterium isotope effects. For example, deuterated reagents may alter reaction kinetics, necessitating extended reaction times . Include negative controls (e.g., non-deuterated analogs) to benchmark yields and purity . Document lot-specific variations in deuterated precursors using Certificates of Analysis (CoA) to ensure batch consistency .
Q. What are the best practices for assessing the stability of this compound under storage conditions?
- Methodological Answer : Conduct accelerated stability studies under varying temperatures (e.g., 4°C, 25°C, 40°C) and humidity levels. Monitor degradation via HPLC for byproduct formation (e.g., dechlorination or methoxy group cleavage) . Use NMR to detect structural changes, such as deuterium loss or methoxy group oxidation . Avoid long-term storage in non-inert atmospheres, as deuterated compounds may undergo isotopic exchange .
Q. How can researchers validate the pharmacological activity of this compound in preclinical models?
- Methodological Answer : Employ dose-response studies in in vitro assays (e.g., enzyme inhibition or receptor binding) to establish potency. For in vivo models, use deuterated compound controls to differentiate isotope effects (e.g., altered pharmacokinetics due to d4 labeling) . Compare results with non-deuterated analogs to isolate isotopic contributions to efficacy .
Advanced Research Questions
Q. How can contradictory data on the metabolic stability of this compound in different biological matrices be resolved?
- Methodological Answer : Perform comparative studies using isotopically labeled internal standards (e.g., d4 vs. d0) to account for matrix effects . Use tandem mass spectrometry (MS/MS) to identify deuterium retention in metabolites . Apply statistical tools (e.g., ANOVA) to evaluate variability across matrices (e.g., plasma vs. liver microsomes) .
Q. What strategies improve the selective cleavage of methoxy groups in this compound during catalytic hydrodeoxygenation (HDO)?
- Methodological Answer : Screen oxophilic catalysts (e.g., MoS₂ or Ni-based systems) to target C–O bonds while preserving aromatic rings . Adjust reaction parameters (e.g., H₂ pressure, temperature) to minimize over-reduction. Use deuterium kinetic isotope effect (KIE) studies to optimize selectivity for methoxy vs. aromatic C–O bonds .
Q. How should researchers design deuterium-tracing studies to evaluate isotopic effects on bioactivity?
- Methodological Answer : Use dual-labeled (d4 and d0) compounds in parallel assays to isolate isotopic contributions . Measure pharmacokinetic parameters (e.g., Cmax, AUC) via LC-MS in rodent models . Apply computational modeling (e.g., molecular dynamics) to predict deuterium effects on binding affinity .
Q. What experimental frameworks address challenges in synthesizing this compound with high enantiomeric purity?
Q. How can researchers mitigate batch-to-batch variability in deuterium labeling efficiency?
Q. What methodologies are effective for studying long-term stability in biological matrices (e.g., plasma)?
- Methodological Answer :
Conduct forced degradation studies under physiological conditions (37°C, pH 7.4) with periodic sampling. Analyze degradation products via high-resolution MS to identify pathways (e.g., hydrolysis or oxidation) . Compare stability in deuterated vs. non-deuterated analogs to assess isotopic protection effects .
Data Contradiction and Validation
Q. How should conflicting results on the cytotoxicity of this compound be addressed?
Q. What statistical approaches are recommended for analyzing dose-dependent toxicity data?
- Methodological Answer :
Use nonlinear regression models (e.g., Hill equation) to calculate EC50 values . Apply bootstrap resampling to assess confidence intervals in small-sample studies . Cross-validate results with machine learning algorithms (e.g., random forests) to identify outlier data points .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
